

# Cost-effectiveness analysis of Artekin for malaria treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Artekin

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## Artekin for Malaria: A Cost-Effectiveness Comparison

A comprehensive analysis for researchers and drug development professionals.

The global effort to combat malaria hinges on the availability of effective and affordable treatment options. **Artekin**, a fixed-dose combination of dihydroartemisinin and piperazine (DHA-PQP), has emerged as a significant artemisinin-based combination therapy (ACT). This guide provides a detailed cost-effectiveness analysis of **Artekin** compared to other leading malaria treatments, supported by clinical trial data and economic evaluations.

## Executive Summary

Clinical evidence demonstrates that **Artekin** offers high cure rates and a favorable safety profile for the treatment of uncomplicated *Plasmodium falciparum* and *Plasmodium vivax* malaria.[1][2][3] Economic analyses of its active components, DHA-PQP, suggest that it is a cost-effective, and in some scenarios, a cost-saving alternative to other widely used ACTs, such as artemether-lumefantrine (AL).[4][5] The longer post-treatment prophylactic effect of piperazine contributes significantly to its cost-effectiveness by reducing the incidence of new infections.

## Comparative Efficacy and Safety

Multiple clinical trials have evaluated the performance of **Artekin** and its active ingredients (DHA-PQP) against other standard malaria therapies. The data consistently show high efficacy and a good safety profile.

Table 1: Comparative Efficacy of **Artekin** (DHA-PQP) vs. Other ACTs

Treatment Group	Study Population	Day 28 Cure Rate (PCR-corrected)	Parasite Clearance Time (Mean)	Reference
Artekin (DHA-PQP)	Rwandan Children	95.2%	Faster than AQ+SP	<a href="#">[1]</a>
Amodiaquine + Artesunate (AQ+AS)	Rwandan Children	92.0%	Faster than AQ+SP	<a href="#">[1]</a>
Amodiaquine + SP (AQ+SP)	Rwandan Children	84.7%	-	<a href="#">[1]</a>
Artekin (DHA-PQP)	Cambodian Children & Adults	96.9%	< 72 hours	<a href="#">[2]</a>
DHA-PQP	Peruvian Patients	97.7%	32.0 hours	<a href="#">[6]</a>
Mefloquine + Artesunate (MAS3)	Peruvian Patients	99.2%	35.5 hours	<a href="#">[6]</a>

Table 2: Safety Profile - Adverse Events

Treatment Group	Key Findings on Adverse Events	Reference
Artekin (DHA-PQP)	Frequency of adverse events was significantly lower than in combinations containing amodiaquine.[1] Well-tolerated in children and adults.[7]	[1][7]
Amodiaquine-containing combinations	Higher frequency of adverse events compared to DHA-PQP.[1]	[1]

## Cost-Effectiveness Analysis

Economic evaluations have modeled the cost-effectiveness of DHA-PQP, the active component of **Artekin**, in various settings. These analyses typically consider the cost of the drug, administration, and the savings from averted treatments for subsequent malaria episodes.

Table 3: Cost-Effectiveness of Dihydroartemisinin-Piperaquine (DHA-PQP) vs. Artemether-Lumefantrine (AL)

Parameter	DHA-PQP	Artemether-Lumefantrine (AL)	Key Findings	Reference
Incremental Cost per DALY Averted	-	-	DHA-PQP is highly cost-effective with an ICER of US\$12.40 per DALY averted compared to AL in a Tanzanian study.[5]	[5]
Cost Savings per Child (1 year)	-	-	First-line treatment with DHA-PQP saved an average of \$0.96 per child over one year compared to AL. [4]	[4]
Cost-Saving Threshold	< \$1.23 per course	-	DHA-PQP remained cost-saving over AL for any price below \$1.23 per course of treatment in a multi-center African trial.[4]	[4]
General Assessment	Often cited as a "cheaper" or "inexpensive" ACT.[2][8]	Standard of care, but can be more expensive.[9]	DHA-PQP is superior to AL from both clinical and economic perspectives for uncomplicated P.	[2][4][8][9]

falciparum  
malaria in young  
children.[4]

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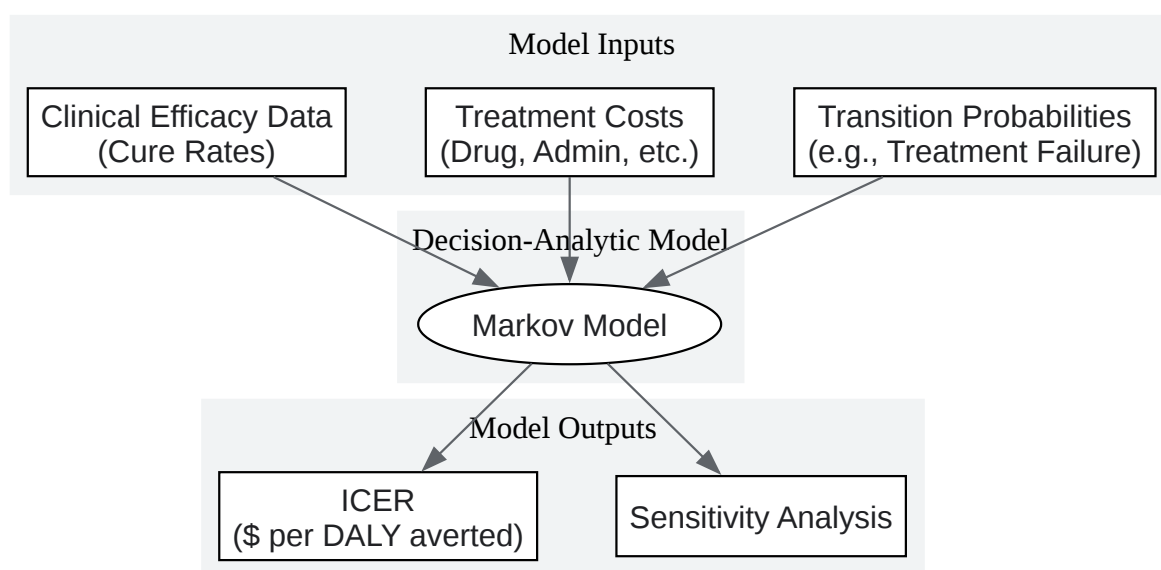
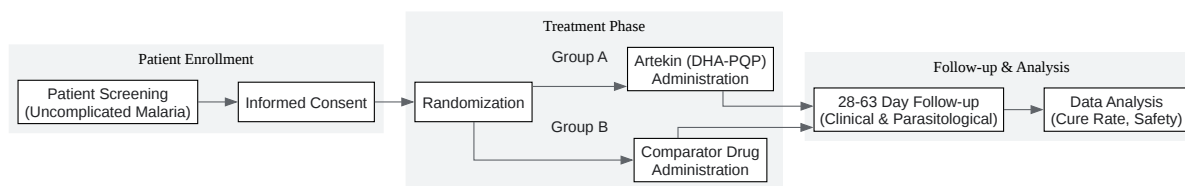
## Experimental Protocols

The clinical and economic data presented are based on rigorous experimental methodologies.

### Clinical Trial Methodology (Representative)

A randomized, open-label, controlled trial is a common design for comparing the efficacy and safety of antimalarial drugs.

- **Patient Recruitment:** Patients with confirmed uncomplicated *P. falciparum* or *P. vivax* malaria, meeting specific inclusion and exclusion criteria (e.g., age, parasite density), are enrolled.
- **Randomization:** Participants are randomly assigned to receive either **Artekin** (DHA-PQP) or a comparator drug (e.g., AQ+AS, AL).
- **Treatment Administration:** Drug administration is supervised to ensure compliance. Dosing is typically based on age or weight.
- **Follow-up:** Patients are followed for a period of 28 to 63 days. Clinical and parasitological assessments are conducted at scheduled intervals to monitor for treatment failure and adverse events.
- **Outcome Measures:** The primary outcome is typically the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period. Secondary outcomes include parasite and fever clearance times, and the incidence and severity of adverse events.



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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)